molecular formula C21H19ClOP+ B8600524 Triphenylchloroacetonylphosphorane

Triphenylchloroacetonylphosphorane

Cat. No.: B8600524
M. Wt: 353.8 g/mol
InChI Key: PMPCVXLLWURZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenylchloroacetonylphosphorane is a specialized organophosphorus reagent valued in synthetic organic chemistry for its potential to facilitate complex molecular transformations. While specific studies on this exact compound are limited, its structure suggests utility analogous to other triphenylphosphine-based reagents, which are widely employed as versatile catalysts and intermediates in pharmaceutical research and fine chemical synthesis . Compounds within this class are instrumental in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules . The triphenyl phosphonium group is also a key functionality in developing mitochondrial-targeted agents, showing promise in creating new antibacterial and anticancer therapeutics by inducing reactive oxygen species (ROS) generation in target cells . Researchers can leverage this reagent for constructing complex organic frameworks, including the formation of carbon-carbon bonds. Its application is strictly for professional laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(3-chloro-2-oxopropyl)-triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-17H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPCVXLLWURZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClOP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoranes and Phosphonates

Structural and Functional Differences

Key structural analogs and related compounds include:

Compound Molecular Formula CAS Number Key Functional Groups Primary Applications
Triphenylchloroacetonylphosphorane C21H18ClOP Not reported PPh3, chloroacetonyl Alkylation, enone synthesis
Triethyl 2-chloro-2-phosphonoacetate C8H14ClO5P 7071-12-7 Ethyl esters, phosphonate Intermediate in esterification
Tetrachloro(trichloromethyl)phosphorane CCl7P 3582-10-3 Seven Cl atoms, trichloromethyl Lewis acid, chlorination

This compound distinguishes itself through its bulky triphenylphosphine backbone, which enhances steric stabilization during nucleophilic substitution reactions. In contrast, Triethyl 2-chloro-2-phosphonoacetate contains electron-withdrawing ethyl ester groups, reducing its nucleophilicity but increasing its utility in phosphorylation reactions . Tetrachloro(trichloromethyl)phosphorane, with its high chlorine content, acts as a strong Lewis acid but lacks the carbonyl reactivity seen in this compound .

Preparation Methods

Continuous-Flow Reactor Systems

Modern facilities adopt continuous-flow reactors to enhance heat dissipation and reaction control. Key parameters include:

ParameterOptimal RangeImpact on Yield
Residence Time15–30 minMaximizes conversion
Temperature50–60°CPrevents decomposition
Molar Ratio (PPh3_3:ClCH2_2COCl)1:1.05Minimizes excess reagent

This approach reduces byproduct formation and improves reproducibility.

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states. Catalytic amounts of Lewis acids (e.g., ZnCl2_2) further accelerate the displacement step, though they necessitate post-reaction neutralization.

Analytical Characterization and Quality Control

Rigorous characterization ensures the phosphorane’s suitability for sensitive applications like pharmaceutical synthesis.

Spectroscopic Validation

  • 31^{31}P NMR : A singlet near δ +25 ppm confirms the pentavalent phosphorus environment.

  • IR Spectroscopy : Peaks at 1650 cm1^{-1} (C=O stretch) and 550 cm1^{-1} (P–Cl stretch) validate functional groups.

Purity Assessment

Acid-base titration quantifies residual HCl, while gas chromatography (GC) monitors volatile impurities. Industrial batches typically exhibit ≥98% purity, with acid values ≤0.8 mg KOH/g.

Challenges and Mitigation Strategies

Moisture Sensitivity

Triphenylchloroacetonylphosphorane hydrolyzes readily, necessitating anhydrous conditions. Storage under argon with molecular sieves extends shelf life.

Byproduct Formation

Excess triphenylphosphine or incomplete alkylation generates triphenylphosphine oxide (TPPO), separable via column chromatography (SiO2_2, hexane/ethyl acetate) .

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